3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate
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Overview
Description
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate is a chemical compound with the molecular formula C21H42O4This compound is often used in various industrial applications due to its emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate typically involves the esterification of stearic acid with glycerol. The reaction is usually catalyzed by an acid or base and conducted under controlled temperature conditions to ensure the formation of the desired monoglyceride .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where stearic acid and glycerol are mixed in the presence of a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers
Scientific Research Applications
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the formulation of topical creams and ointments.
Industry: Applied in the production of cosmetics, food additives, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate involves its ability to interact with lipid membranes and proteins. The compound can form micelles and emulsions, which enhance the solubility and bioavailability of hydrophobic substances. It also interacts with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Glycerol monostearate: Another monoglyceride with similar emulsifying properties.
Glycerol monooleate: A monoglyceride derived from oleic acid with similar applications.
Glycerol monopalmitate: A monoglyceride derived from palmitic acid with similar uses
Uniqueness
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate is unique due to its specific molecular structure, which provides distinct emulsifying and solubilizing properties. Its ability to form stable emulsions makes it particularly valuable in various industrial and pharmaceutical applications .
Properties
CAS No. |
12694-22-3 |
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Molecular Formula |
C24H48O6 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-(2,3-dihydroxypropyl)octadecanoate |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-22(27)18-25)24(29)30-20-23(28)19-26/h21-23,25-28H,2-20H2,1H3 |
InChI Key |
LRZBIPQJHILPJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)OCC(CO)O |
66168-54-5 79777-30-3 12694-22-3 |
|
physical_description |
Light yellow to amber, oily to very viscous liquids; light tan to medium brown, plastic or soft solids; and light tan to brown, hard, waxy solids |
solubility |
The esters range from very hydrophilic to very lipophilic, but as a class tend to be dispersible in water and soluble in organic solvents and oils |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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